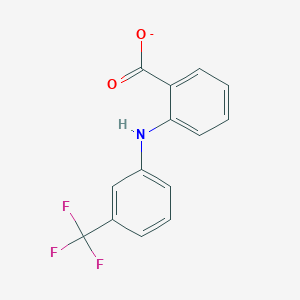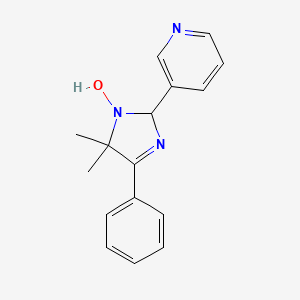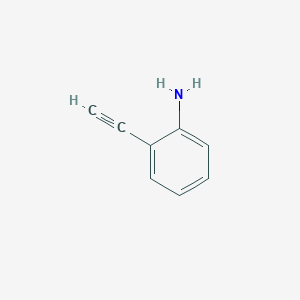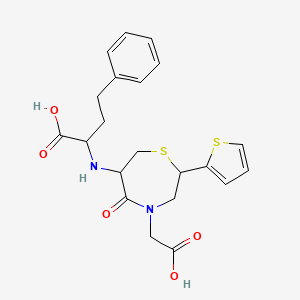
Dibutylamine hydrochloride
Descripción general
Descripción
Dibutylamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H20ClN and its molecular weight is 165.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8773. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Dibutylamine has been studied for its role in corrosion inhibition. In one study, it was used as a mild steel corrosion inhibitor in hydrochloric acid solution. This research demonstrated that dibutylamine, along with n-butylamine and tributylamine, effectively adsorbed on mild steel, suggesting its utility in protecting metals from corrosion in acidic environments (Bastidas, Damborenea, & Vázquez, 1997).
Complex Formation
Dibutylamine has been involved in the formation of stable and highly polar molecular complexes. A study exploring its reactions with aluminum tribromide and gallium trichloride in benzene solution found the formation of various complex structures, indicating its potential in the field of coordination chemistry and material science (Mal’kov, Minyaeva, Perepelkova, & Romm, 2002).
Photochemical Reactions
Research has also been conducted on the photochemical reactions involving N-halogenated amines, including N-chlorodi-butylamine. These studies have observed that under UV-light, a conversion occurs leading to the precipitation of dibutylamine hydrochloride. This suggests potential applications in photochemistry and the study of free radicals (Schönberg, 1968).
Analytical Applications
This compound has been utilized in Curie-point pyrolysis-gas chromatography, an analytical technique. Research indicates that it can be effectively analyzed under specific conditions, demonstrating its relevance in analytical chemistry for the identification and quantification of substances (Hida, Mitsui, & Fujimura, 1990).
Bromination Catalyst
In organic chemistry, dibutylamine has been used as a catalyst. It was found to catalyze ortho-dibromination of phenol and ortho-monobromination of 2-substituted phenols, demonstrating its effectiveness in facilitating specific chemical reactions (Fujisaki, Eguchi, Omura, Okamoto, & Nishida, 1993).
Safety and Hazards
Mecanismo De Acción
Target of Action
Dibutylamine hydrochloride is a derivative of butylamine . The primary target of butylamine is Candidapepsin-2, a yeast enzyme . .
Mode of Action
It’s known that amines like butylamine can interact with various biological targets through processes such as protonation or hydrogen bonding .
Biochemical Pathways
Amines, in general, can participate in a variety of biochemical reactions, including those involving enzymes and receptors .
Pharmacokinetics
It’s known that amines can be absorbed and distributed throughout the body, metabolized (often through processes like oxidation), and excreted .
Result of Action
Amines can have various effects at the molecular and cellular level, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH can affect the protonation state of the amine, potentially influencing its interaction with targets . Additionally, Dibutylamine is known to be a colorless fluid with a fishy odor, used as a corrosion inhibitor, in the manufacturing of emulsifiers, and as a flotation agent .
Análisis Bioquímico
Biochemical Properties
Dibutylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to form stable complexes with divalent metals such as copper (II), which can be analyzed through potentiometric titration and X-ray diffraction . These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to enhance the efficiency of electrospray ionization in mass spectrometry analysis of plasma metabolite composition . This indicates its potential impact on cellular metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can act as a derivatization reagent in liquid chromatography-UV methods, forming stable urea derivatives for subsequent analysis . This highlights its role in modifying biomolecules at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. Studies have shown that this compound can be effectively analyzed using gas chromatography and thermal energy analysis, indicating its stability under specific conditions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in enhancing the efficiency of mass spectrometry analysis of plasma metabolites suggests its involvement in metabolic processes .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Dibutylamine hydrochloride can be achieved through a simple one-step reaction between dibutylamine and hydrochloric acid.", "Starting Materials": ["Dibutylamine", "Hydrochloric acid"], "Reaction": [ "Add dibutylamine to a reaction flask", "Slowly add hydrochloric acid to the reaction flask while stirring", "Heat the reaction mixture to 50-60°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the solid Dibutylamine hydrochloride product and wash it with cold water", "Dry the product under vacuum at room temperature" ] } | |
Número CAS |
6287-40-7 |
Fórmula molecular |
C8H20ClN |
Peso molecular |
165.70 g/mol |
Nombre IUPAC |
N-butylbutan-1-amine;hydron;chloride |
InChI |
InChI=1S/C8H19N.ClH/c1-3-5-7-9-8-6-4-2;/h9H,3-8H2,1-2H3;1H |
Clave InChI |
ODYNBECIRXXOGG-UHFFFAOYSA-N |
SMILES |
CCCCNCCCC.Cl |
SMILES canónico |
[H+].CCCCNCCCC.[Cl-] |
| 6287-40-7 | |
Pictogramas |
Irritant |
Números CAS relacionados |
111-92-2 (Parent) |
Sinónimos |
di-n-butylamine dibutylamine dibutylamine hydrochloride dibutylamine phosphate (3:1) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Dibutylamine Hydrochloride suitable for the synthesis of cage-like porous polymeric microspheres?
A1: this compound functions as a surfactant monomer due to its hydrophilic amine hydrochloride group and hydrophobic dibutyl chain. [] This dual nature allows it to participate in Water-in-Oil-in-Water (W/O/W) emulsion polymerization with hydrophobic monomers like styrene. [] The amphiphilic nature of this compound facilitates the formation of micelles, ultimately leading to the creation of porous structures within the polymer. []
Q2: How does the structure of these porous polymeric microspheres contribute to their application as catalyst scaffolds?
A2: The cage-like porous structure of these microspheres offers a high surface area, which is beneficial for catalyst loading and activity. [] Furthermore, the inherent quaternary ammonium moieties within the polymer, derived from this compound, provide sites for the anchoring of metal nanoparticles, like Palladium. [] This anchoring prevents aggregation and enhances the stability and reusability of the catalyst. []
Q3: Can you elaborate on the specific catalytic application explored in the research using these Palladium-loaded microspheres?
A3: The research demonstrates the efficacy of these Palladium-loaded porous polymeric microspheres as heterogeneous catalysts for the hydrogenation of nitrobenzene using hydrogen gas. [] The high surface area, combined with well-dispersed Palladium nanoparticles, contributes to efficient catalytic activity. [] Additionally, the robust nature of the polymer allows for catalyst reusability, highlighting a significant advantage of this system. []
Q4: Were there any studies on the effect of this compound concentration on the properties of the resulting polymer?
A4: While the provided abstracts do not specify the exact effects of varying this compound concentration, it's reasonable to expect that the ratio of surfactant monomer to hydrophobic monomer would influence the size and pore volume of the resulting microspheres. [] Further investigation into this aspect could optimize the polymer properties for specific catalytic applications.
Q5: What are the potential benefits of using a one-stage synthesis method with this compound for this application?
A5: The one-stage synthesis method using this compound offers a simplified approach compared to multi-step processes. [] This simplification can translate to reduced production costs and time, making it a potentially attractive option for large-scale applications. [] Further research could explore the scalability and economic viability of this approach.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4-[5-methyl-2-(methylthio)-3-thiophenyl]-5-oxo-1-(3-pyridinyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B1227603.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(4-chlorophenyl)sulfonyl-1-piperazinyl]acetamide](/img/structure/B1227604.png)
![2-(2,5-dimethoxyanilino)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B1227605.png)
![4-[[7-Methyl-4-(phenylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine](/img/structure/B1227610.png)
![6-bromo-2-(4-methylphenyl)-N-[(1-methyl-4-pyrazolyl)methyl]-4-quinolinecarboxamide](/img/structure/B1227611.png)
![4-[4-(Phenylmethyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B1227612.png)



![(4-Ethylidene-6,7-dimethyl-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl) acetate](/img/structure/B1227622.png)

![N-[(3,5-dimethyl-1-piperidinyl)-sulfanylidenemethyl]-2-methyl-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B1227624.png)

